molecular formula C15H14ClNO2 B8095930 4-(4-Chlorophenyl)-D-phenylalanine

4-(4-Chlorophenyl)-D-phenylalanine

Cat. No.: B8095930
M. Wt: 275.73 g/mol
InChI Key: YNAJOMWNXOKORZ-CQSZACIVSA-N
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Description

4-(4-Chlorophenyl)-D-phenylalanine is a non-proteinogenic, chiral amino acid derivative that serves as a valuable building block in medicinal chemistry and peptide research. The compound features a D-phenylalanine backbone substituted with a 4-chlorophenyl group, a structure that contributes to enhanced metabolic stability and unique binding properties in designed molecules . This chiral scaffold is primarily used in the solid-phase synthesis of complex peptides, often employing Fmoc-protected versions for streamlined incorporation . D-amino acids like this one are of significant interest for creating protease-resistant peptides, as they are not recognized by the enzymes that break down naturally occurring L-amino acid chains . Research applications include the development of novel therapeutic agents, such as antimicrobial peptides, given its structural relation to D-phenylalanine residues found in natural antibiotics like Tyrocidine A . The 4-chlorophenyl modification is a common pharmacophore that can influence a molecule's lipophilicity and its interaction with biological targets, making it a feature of interest in drug discovery programs . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(2R)-2-amino-3-[4-(4-chlorophenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(17)15(18)19/h1-8,14H,9,17H2,(H,18,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAJOMWNXOKORZ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-D-phenylalanine typically involves the chlorination of phenylalanine derivatives. One common method is the direct chlorination of phenylalanine using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic chlorination. This process uses a catalyst to facilitate the chlorination reaction, thereby increasing the reaction rate and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylalanine derivatives with various functional groups.

Scientific Research Applications

Enzymatic Inhibition Studies

One of the primary applications of 4-(4-Chlorophenyl)-D-phenylalanine is in the study of enzyme inhibition. It has been identified as a potent inhibitor of tryptophan hydroxylase (TPH), an enzyme crucial for serotonin synthesis. By inhibiting TPH, researchers can explore the effects of reduced serotonin levels on various physiological processes, including mood regulation and sleep patterns.

Case Study: Tryptophan Hydroxylase Inhibition

In a study involving zebrafish models, this compound was used to inhibit TPH, leading to observable behavioral changes indicative of insomnia. This application demonstrates its utility in neuropharmacological research aimed at understanding sleep disorders and serotonin-related conditions .

Metabolic Research

Another significant application is in metabolic studies, particularly concerning phenylketonuria (PKU). PKU is a genetic disorder characterized by the inability to metabolize phenylalanine effectively. The introduction of this compound into dietary management strategies for PKU patients has shown promise in controlling blood phenylalanine levels.

Case Study: Dietary Management in PKU

A case study involving infants diagnosed with PKU highlighted the use of specialized formulas containing controlled amounts of phenylalanine derivatives, including this compound. These formulations were effective in maintaining target blood phenylalanine concentrations while supporting normal growth and development .

Anticancer Research

Emerging studies suggest that this compound may have potential applications in cancer treatment. Its structural analogs have been explored as inhibitors for various cancer-related enzymes and pathways.

Case Study: Inhibition of Cancer Pathways

Research has indicated that derivatives of this compound can inhibit SET domain-containing lysine methyltransferases, which are implicated in multiple cancer signaling pathways. This inhibition could lead to novel therapeutic strategies targeting specific cancer types .

Summary Table: Applications and Findings

Application AreaDescriptionNotable Findings
Enzymatic InhibitionInhibits TPH for serotonin synthesis studiesInduces insomnia-like behavior in zebrafish models
Metabolic ResearchUsed in dietary management for PKU patientsMaintains target blood Phe levels in infants
Anticancer ResearchPotential inhibitor for cancer-related enzymesInhibits SET domain methyltransferases

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-(4-Chlorophenyl)-D-phenylalanine with other phenylalanine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications
This compound 1270161-86-8 C₁₅H₁₄ClNO₂ 275.73 Biphenyl with 4-Cl Potential chiral synthon; limited data on bioactivity
4-Chloro-D-phenylalanine 14091-08-8 C₉H₁₀ClNO₂ 199.63 4-Cl on phenyl ring Used in neurotransmitter studies (e.g., serotonin synthesis inhibition); m.p. 260°C
4-Fluoro-L-phenylalanine 3326-20-1 C₉H₁₀FNO₂ 183.18 4-F on phenyl ring Incorporation into proteins for NMR studies; disrupts bacterial cell walls
4-Methyl-D-phenylalanine N/A C₁₀H₁₃NO₂ 191.22 4-CH₃ on phenyl ring Enhances peptide hydrophobicity; stabilizes protein-protein interactions
4-Benzoyl-D,L-phenylalanine HCl 163679-36-5 C₁₆H₁₆ClNO₃ 329.76 4-Benzoyl on phenyl ring Photoaffinity labeling; protease substrate analog
4-Acetyl-L-phenylalanine 122555-04-8 C₁₁H₁₃NO₃ 207.23 4-Acetyl on phenyl ring Site-specific protein modification (e.g., PEGylation)
Key Observations:
  • Steric and Electronic Effects: The biphenyl system in this compound introduces significant steric bulk compared to monosubstituted analogs like 4-chloro-D-phenylalanine. The chlorine atom’s electron-withdrawing nature may influence reactivity and binding affinity in enzymatic systems .
  • Chirality : Unlike racemic mixtures (e.g., 4-Benzoyl-D,L-phenylalanine HCl), this compound is enantiomerically pure, making it valuable for asymmetric synthesis .
4-Chloro-D-phenylalanine
  • Neuropharmacology : Acts as a selective inhibitor of tryptophan hydroxylase, reducing serotonin synthesis in vivo .
  • Antimicrobial Studies : Demonstrates moderate activity against Gram-positive bacteria due to halogenation enhancing membrane penetration .
4-Fluoro-L-phenylalanine
  • Protein Engineering : Used to fluorinate proteins for ¹⁹F NMR spectroscopy, enabling structural dynamics studies .
This compound

    Biological Activity

    4-(4-Chlorophenyl)-D-phenylalanine is a derivative of phenylalanine, an essential amino acid known for its role in protein synthesis and as a precursor for neurotransmitters. This compound, characterized by the substitution of a chlorophenyl group, has garnered attention for its potential biological activities, particularly in pharmacological applications.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C15H14ClNO2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}\text{O}_2

    This structure features:

    • A phenylalanine backbone.
    • A para-chlorophenyl group attached to the alpha carbon.

    Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors. Its structural modifications enhance binding affinity and selectivity towards specific receptors, particularly those involved in dopaminergic signaling pathways.

    Pharmacological Properties

    The compound exhibits several pharmacological properties:

    • Antidepressant Activity : Studies have shown that derivatives of D-phenylalanine can influence mood regulation by modulating dopamine levels, potentially providing therapeutic effects for depression .
    • Analgesic Effects : Some studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. The mechanism involves the modulation of pain perception pathways in the central nervous system .
    • Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease contexts .

    Study on Dopamine Receptors

    A significant study focused on the interaction of various phenylalanine derivatives with dopamine receptors. It was found that modifications like those present in this compound could enhance selectivity for D2-like receptors over D1-like receptors, indicating potential for targeted therapies in treating disorders such as schizophrenia and Parkinson's disease .

    In Vitro Studies

    In vitro assays have demonstrated that this compound can inhibit certain enzymatic activities associated with inflammatory responses. For example, it reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

    Comparative Analysis

    Property This compound Other Phenylalanine Derivatives
    Antidepressant ActivityModerateHigh (e.g., L-Phenylalanine)
    Analgesic EffectsPresentVariable
    Neuroprotective EffectsPresentLimited
    Binding Affinity to D2 ReceptorHighModerate

    Q & A

    Basic: What are the standard synthetic routes for 4-(4-Chlorophenyl)-D-phenylalanine, and how is enantiomeric purity ensured?

    The synthesis typically involves coupling protected D-phenylalanine derivatives with 4-chlorophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases (e.g., Chiralpak® columns), are critical to ensure enantiomeric purity . For example, the D-isomer can be isolated by recrystallization with chiral resolving agents like tartaric acid derivatives. Post-synthesis, optical rotation measurements and chiral HPLC (e.g., using a Crownpak® CR-I column) validate enantiomeric excess (>98%) .

    Basic: Which analytical techniques are recommended for characterizing this compound?

    Key techniques include:

    • 1H/13C NMR : To confirm the aromatic substitution pattern and stereochemistry (e.g., coupling constants for D-configuration) .
    • Mass Spectrometry (HRMS) : For molecular weight verification (theoretical m/z 199.63) .
    • Elemental Analysis : To validate purity (>95%) by comparing experimental vs. theoretical C, H, N, and Cl percentages .
    • HPLC-PDA : For assessing chemical and enantiomeric purity using reverse-phase C18 columns and UV detection at 254 nm .

    Basic: How should researchers handle solubility and stability challenges with this compound?

    This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous buffers (pH <3). Stability studies recommend storage at -20°C under inert gas (N2/Ar) to prevent oxidation of the chlorophenyl group. Lyophilization is preferred for long-term storage, with periodic FT-IR analysis to monitor degradation (e.g., loss of -COOH or Cl groups) .

    Advanced: What stereoselective challenges arise in synthesizing this compound, and how are they addressed?

    The D-configuration introduces challenges in avoiding racemization during coupling reactions. Strategies include:

    • Using Boc- or Fmoc-protected intermediates to shield the amino group during synthesis .
    • Low-temperature (<0°C) reaction conditions to minimize epimerization.
    • Post-synthesis circular dichroism (CD) spectroscopy to detect racemization .

    Advanced: What pharmacological mechanisms are associated with this compound derivatives?

    The 4-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Structural analogs (e.g., SKI II, a sphingosine kinase inhibitor) suggest activity in modulating lipid signaling pathways. Researchers should evaluate target binding via surface plasmon resonance (SPR) or fluorescence polarization assays, focusing on kinase or G-protein-coupled receptor interactions .

    Advanced: How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

    Discrepancies may arise from residual solvents or diastereomeric impurities. Mitigation steps include:

    • Cross-validation using orthogonal methods: NMR for structural integrity, HPLC for chemical purity, and X-ray crystallography for absolute configuration .
    • Advanced mass spectrometry (LC-MS/MS) to identify trace impurities (<0.1%) .

    Advanced: What are the best practices for designing in vitro assays to study this compound’s bioactivity?

    • Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50/EC50 values.
    • Cell-Based Assays : Include negative controls (e.g., D-Phenylalanine without the 4-Cl group) to isolate chlorophenyl-specific effects .
    • Metabolic Stability : Assess hepatic clearance using human liver microsomes and LC-MS quantification .

    Advanced: How can computational methods aid in optimizing this compound’s properties?

    • Docking Studies : Predict binding affinity to targets like tyrosine hydroxylase using AutoDock Vina .
    • QSAR Modeling : Correlate substituent effects (e.g., Cl position) with solubility or logP values .
    • MD Simulations : Evaluate conformational stability in aqueous vs. membrane environments .

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